3,4-Dihydroxyphenylacetic acid
Overview
Description
3,4-Dihydroxyphenylacetic acid is a metabolite of the neurotransmitter dopamine. It is produced by the enzyme monoamine oxidase and can be further converted to homovanillic acid by the enzyme catechol-O-methyl transferase . This compound plays a significant role in the metabolism of dopamine and is found in various biological systems, including the human brain and the bark of Eucalyptus globulus .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxyphenylacetic acid interacts with various enzymes, proteins, and other biomolecules. It is produced through the enzymatic action of monoamine oxidase (MAO) on dopamine . This interaction involves the oxidation of dopamine to form this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the aldehyde dehydrogenase (ALDH) activity and protect cells from acetaldehyde-induced cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is known to enhance the total ALDH activity and the gene expression of ALDH1A1, ALDH2, and ALDH3A1 in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to significantly enhance the total ALDH activity after a 6-hour treatment .
Metabolic Pathways
This compound is involved in the metabolic pathways of dopamine. It is produced when dopamine is metabolized by the enzyme monoamine oxidase (MAO) . It can also be converted to 3-methoxytyramine by the enzyme catechol-O-methyl transferase (COMT) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylacetic acid can be synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae . The reaction yields approximately 52% of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis and biotransformation techniques. These methods leverage microbial cultures to convert precursor compounds into the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form homovanillic acid.
Reduction: It can be reduced to form 3,4-dihydroxyphenylethanol.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Catalyzed by monoamine oxidase and catechol-O-methyl transferase.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Homovanillic acid: Formed through oxidation.
3,4-Dihydroxyphenylethanol: Formed through reduction.
Scientific Research Applications
3,4-Dihydroxyphenylacetic acid has numerous applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of dopamine metabolites.
Biology: Studied for its role in dopamine metabolism and its effects on neurotransmission.
Medicine: Investigated for its potential role in neurodegenerative diseases such as Parkinson’s disease.
Mechanism of Action
3,4-Dihydroxyphenylacetic acid exerts its effects primarily through its role in dopamine metabolism. It is produced by the oxidative deamination of dopamine by monoamine oxidase. The compound can then be further metabolized to homovanillic acid by catechol-O-methyl transferase . This metabolic pathway is crucial for maintaining dopamine homeostasis in the brain and other tissues .
Comparison with Similar Compounds
3-Methoxytyramine: Another metabolite of dopamine that is converted to homovanillic acid.
Homovanillic acid: The final metabolic product of dopamine degradation.
3,4-Dihydroxyphenylethanol: A reduction product of 3,4-Dihydroxyphenylacetic acid.
Uniqueness: this compound is unique due to its dual role in both the oxidative and reductive pathways of dopamine metabolism. It serves as a critical intermediate in the conversion of dopamine to homovanillic acid, highlighting its importance in maintaining neurotransmitter balance .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074430 | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
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Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
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Solubility |
4 mg/mL | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.00000082 [mmHg] | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
102-32-9, 60696-39-1 | |
Record name | DOPAC | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |
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Record name | 3,4-Dihydroxyphenylacetic acid | |
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Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01702 | |
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Record name | 3,4-Dihydroxyphenylacetic acid | |
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Record name | 3,4-Dihydroxyphenylacetic acid | |
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Record name | 3,4-dihydroxyphenylacetic acid | |
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Record name | 60696-39-1 | |
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Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |
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Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
168 °C | |
Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- Spectroscopic data: Specific spectroscopic data (NMR, IR, UV-Vis) can vary depending on the study and conditions. Please refer to individual research articles for detailed spectroscopic characterization. [, , , ]
ANone: Information regarding material compatibility and stability of DOPAC, particularly in the context of material science, is limited within the provided research papers. The focus is primarily on its biological activity and metabolism.
A: While computational studies on DOPAC itself are not extensively discussed in the provided papers, semi-empirical molecular orbital calculations were used to establish the structures of reactive intermediates formed during the oxidation of 3,4-dihydroxyphenylacetic acids. [] QSAR models specific to DOPAC were not described.
A: A study examining the antioxidant profile of dihydroxy- and trihydroxyphenolic acids, including DOPAC, revealed that the number of phenolic groups and the alkyl spacer between the carboxylic acid and the aromatic ring significantly influence antioxidant activity. []
ANone: The provided papers primarily focus on DOPAC's biological roles and do not provide information regarding specific SHE regulations. As a research chemical, standard laboratory safety practices should always be followed.
A: While DOPAC itself is not a drug, its presence in bodily fluids serves as a marker for dopamine metabolism. Studies using radiolabeled dopamine have provided insights into the metabolism and excretion of DOPAC. [] DOPAC is primarily found in the brain and is cleared through various metabolic pathways. []
A: DOPAC is not typically evaluated for "efficacy" in the same way as pharmaceuticals. Its importance lies in its role as a biomarker for dopamine activity. [, , ] Research utilizes DOPAC levels in animal models to study various neurological processes and the effects of substances on dopaminergic systems. [, , , ]
ANone: Resistance mechanisms are not applicable to DOPAC as it is a metabolite and not a drug with a specific target for developing resistance.
ANone: The provided research papers primarily focus on DOPAC's biological activity and do not delve into its toxicological profile.
ANone: The papers provided do not focus on drug delivery and targeting strategies for DOPAC. This is because DOPAC is primarily studied as a biomarker of dopamine metabolism and not as a therapeutic agent itself.
A: DOPAC itself is considered a biomarker of dopamine activity, particularly in the brain. [, ] Its levels in cerebrospinal fluid (CSF) are studied in various neurological conditions, including Parkinson's disease and Alzheimer's disease. [, ]
A: High-performance liquid chromatography (HPLC) with electrochemical detection is a commonly used technique for quantifying DOPAC levels in biological samples. [, , ] Other methods include gas chromatography-mass spectrometry (GC-MS), which allows for broader metabolomic profiling. [] Radioenzymatic methods have also been employed in the past. [, ]
ANone: The provided research papers do not specifically address the environmental impact and degradation of DOPAC.
ANone: Specific information regarding the dissolution and solubility of DOPAC in various media is limited within the provided research.
A: While specific validation details are not provided in the abstracts, researchers typically validate their analytical methods for accuracy, precision, and specificity. This often involves using standards and evaluating the methods' ability to accurately quantify DOPAC in the presence of other compounds found in biological samples. []
ANone: As DOPAC is primarily a research chemical and not a manufactured pharmaceutical, the provided papers do not detail specific quality control and assurance measures. Standard laboratory practices and adherence to ethical guidelines are paramount in research settings.
A: Early research on DOPAC primarily focused on its identification as a metabolite of dopamine and its role as a marker for dopamine activity in the brain. [, , ] Over time, studies explored DOPAC levels in various neurological conditions, including Parkinson's disease, to understand its potential as a diagnostic or prognostic marker. [, ] Research continues to investigate the complex interplay between DOPAC, dopamine, and other neurotransmitters in health and disease.
A: DOPAC research inherently involves collaborations across various disciplines, including neuroscience, biochemistry, analytical chemistry, and pharmacology. Understanding DOPAC's role as a biomarker requires expertise in neurochemistry and analytical techniques. [, , ] Further cross-disciplinary collaborations are essential to unravel the complexities of dopamine signaling and its implications for human health.
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